molecular formula C11H14O5 B8344096 2,3-Bis(methoxymethoxy)benzaldehyde

2,3-Bis(methoxymethoxy)benzaldehyde

Cat. No.: B8344096
M. Wt: 226.23 g/mol
InChI Key: KSTAYUMKBHPADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(methoxymethoxy)benzaldehyde is a high-purity chemical building block designed for advanced research and development. As a benzaldehyde derivative featuring protective methoxymethoxy (MOM) groups on the 2 and 3 positions of the benzene ring, it is primarily employed as a critical synthetic intermediate in organic synthesis. This compound is valuable for constructing complex molecules, particularly in pharmaceutical chemistry, where it can be used to create novel active ingredients or linker systems for targeted therapies. The MOM protecting groups effectively mask phenolic hydroxyl groups, enhancing the stability of the aldehyde functionality during multi-step synthetic sequences and allowing for selective deprotection under mild acidic conditions when needed. Researchers utilize this benzaldehyde derivative in various coupling reactions, including condensations and nucleophilic additions, to develop new chemical entities. It is strictly for professional laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. All information presented is based on the typical properties and applications of closely related chemical analogs. For detailed specifications, a Certificate of Analysis (COA), and handling instructions, please contact our technical support team.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2,3-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C11H14O5/c1-13-7-15-10-5-3-4-9(6-12)11(10)16-8-14-2/h3-6H,7-8H2,1-2H3

InChI Key

KSTAYUMKBHPADG-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1OCOC)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,3-Bis(methoxymethoxy)benzaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Wittig Reactions : It can be converted into styrene derivatives, demonstrating its versatility in organic synthesis .
  • Substitution Reactions : This compound can undergo nucleophilic substitutions, making it suitable for creating diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug development. Notable applications include:

  • Anti-inflammatory Agents : Research indicates that compounds with similar methoxymethoxy substituents exhibit anti-inflammatory properties by inhibiting nitric oxide production and modulating inflammatory pathways.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, enhancing its potential therapeutic applications.

Biological Studies

The biological activities of this compound have been investigated through various studies. Key findings include:

  • Cytotoxicity Studies : Evaluations have shown that this compound does not exhibit significant cytotoxicity at certain concentrations, indicating its safety profile for further biological testing .
  • Mechanistic Insights : Studies suggest that the methoxymethoxy groups improve interactions with biological targets, potentially leading to enhanced efficacy in therapeutic applications .

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that derivatives of this compound showed significant inhibition of specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent against inflammatory diseases.
  • Synthesis and Characterization : In a detailed synthesis study, researchers successfully synthesized this compound and characterized it using techniques such as GC/MS. The findings provided insights into its chemical behavior and potential applications in organic synthesis .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3,4-Bis(methoxymethoxy)benzaldehyde :

    • Substituents at the 3- and 4-positions create distinct electronic effects compared to the 2,3-isomer. The para-substitution in the 3,4-derivative increases electron density at the aldehyde group, enhancing its electrophilicity in condensation reactions (e.g., Schiff base formation) .
    • Application : Used in synthesizing curcumin-coumarin hybrids, though with lower yields compared to tris(methoxymethoxy) derivatives .
  • 2,3-Dimethoxybenzaldehyde :

    • Lacks the methylene spacer in methoxymethoxy groups, resulting in direct methoxy (-OCH₃) substitution. This reduces steric hindrance but decreases protection efficiency under acidic conditions .
    • Application : Antimicrobial studies highlight its role in probing solvent isotope effects .

Protecting Group Variations

  • 2,3-Bis(phenylmethoxy)benzaldehyde: Benzyloxy (-OBn) groups are bulkier than methoxymethoxy, leading to reduced reactivity in nucleophilic additions due to steric hindrance. Removal requires harsh conditions (e.g., hydrogenolysis) compared to the acid-labile methoxymethoxy groups .
  • 3,4-Bis(2-methoxyethoxy)benzaldehyde: Longer ethoxy chains increase molecular weight (254.28 g/mol vs. 226.23 g/mol for 2,3-bis(methoxymethoxy)) and lipophilicity, influencing solubility in non-polar solvents .

Research Findings and Mechanistic Insights

  • Synthetic Efficiency :
    • The methoxymethoxy group in 2,3-bis(methoxymethoxy)benzaldehyde is installed via reaction with bromomethyl methyl ether under basic conditions, achieving 92% yield . This contrasts with benzyloxy-protected analogs, which often require multi-step deprotection .
  • Magnetic Properties :
    • Mn(III) Schiff base complexes derived from this compound exhibit high-spin states and zero-field splitting, attributed to the ligand’s electron-donating capacity .

Q & A

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Common issues include incomplete protection/deprotection or side reactions during condensation. Use real-time monitoring (e.g., in situ IR or ReactIR) to track aldehyde conversion. If yields drop after chromatography, test alternative eluents (e.g., acetone/hexane) or employ flash chromatography with finer silica mesh (40–63 μm). Kinetic studies identify rate-limiting steps for optimization .

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